molecular formula C16H18N2O2S B11100657 N'-[(E)-(2,4-dimethylphenyl)methylidene]-4-methylbenzenesulfonohydrazide

N'-[(E)-(2,4-dimethylphenyl)methylidene]-4-methylbenzenesulfonohydrazide

Cat. No.: B11100657
M. Wt: 302.4 g/mol
InChI Key: TVWQRILZMOYNRD-GZTJUZNOSA-N
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Description

N’-[(E)-(2,4-DIMETHYLPHENYL)METHYLENE]-4-METHYLBENZENESULFONOHYDRAZIDE is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a sulfonohydrazide group attached to a benzene ring, which is further substituted with a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-DIMETHYLPHENYL)METHYLENE]-4-METHYLBENZENESULFONOHYDRAZIDE typically involves the condensation reaction between 2,4-dimethylbenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-DIMETHYLPHENYL)METHYLENE]-4-METHYLBENZENESULFONOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N’-[(E)-(2,4-DIMETHYLPHENYL)METHYLENE]-4-METHYLBENZENESULFONOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-DIMETHYLPHENYL)METHYLENE]-4-METHYLBENZENESULFONOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dimethylphenyl)formamide: Shares structural similarities but differs in functional groups.

    N-(2,4-Dimethylphenyl)methyleneamine: Similar aromatic substitution pattern but lacks the sulfonohydrazide group.

Uniqueness

N’-[(E)-(2,4-DIMETHYLPHENYL)METHYLENE]-4-METHYLBENZENESULFONOHYDRAZIDE is unique due to the presence of both the hydrazone and sulfonohydrazide groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H18N2O2S

Molecular Weight

302.4 g/mol

IUPAC Name

N-[(E)-(2,4-dimethylphenyl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H18N2O2S/c1-12-5-8-16(9-6-12)21(19,20)18-17-11-15-7-4-13(2)10-14(15)3/h4-11,18H,1-3H3/b17-11+

InChI Key

TVWQRILZMOYNRD-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=C(C=C2)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)C)C

Origin of Product

United States

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